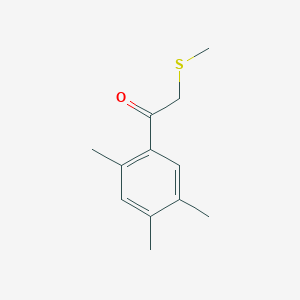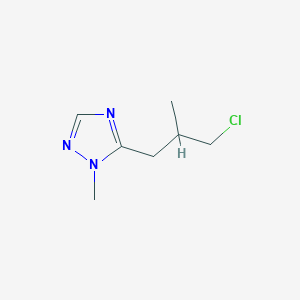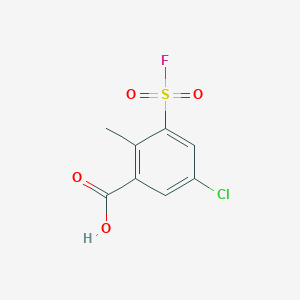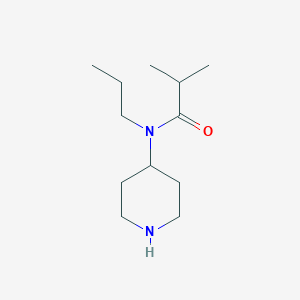![molecular formula C10H9NO3 B13200031 2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
2-[(2-Cyanophenyl)methoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cyanophenyl)methoxy]acetic acid is an organic compound with the molecular formula C10H9NO3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-cyanophenylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanophenyl)methoxy]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-cyanophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This method is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Cyanophenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Cyanophenyl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cyanophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitrile group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group instead of a 2-cyanophenylmethoxy group.
Phenylacetic acid: Similar structure but lacks the methoxy and nitrile groups.
4-Cyanophenylacetic acid: Similar structure but with the nitrile group in a different position.
Uniqueness
2-[(2-Cyanophenyl)methoxy]acetic acid is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-[(2-cyanophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-5-8-3-1-2-4-9(8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
Clave InChI |
RKMPQZVWRCIZED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)

![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)

![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)

![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)

